Superior Metabolic Stability of 2-Methoxyamphetamine (2-MA) Relative to Methoxyphenamine (MPA) in CYP2D6
2-Methoxyamphetamine (2-MA) exhibits substantially lower metabolic turnover compared to its N-methylated analogue, methoxyphenamine (MPA), in CYP2D6-transfected cell systems. This suggests a more persistent pharmacokinetic profile for 2-MA when CYP2D6-mediated pathways are the primary route of elimination [1].
| Evidence Dimension | Metabolic conversion rate |
|---|---|
| Target Compound Data | 18% of 2-MA metabolized after 72 h |
| Comparator Or Baseline | Methoxyphenamine (MPA): 30% of MPA metabolized after 72 h in whole cells; 35% conversion with cell lysates |
| Quantified Difference | 2-MA metabolism is 40% lower than MPA in whole cells (18% vs. 30%) |
| Conditions | CYP2D6-transfected cells and cell preparations |
Why This Matters
The reduced metabolic liability indicates that 2-MA may serve as a more stable probe for in vitro studies or as a longer-lived metabolite in in vivo models, offering a distinct advantage for experiments where sustained target engagement is required.
- [1] Geertsen S, et al. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Xenobiotica. 1995;25(12):1291-1300. View Source
